molecular formula C13H19BrClNO2 B1440780 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220017-42-4

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride

Cat. No. B1440780
M. Wt: 336.65 g/mol
InChI Key: BAGHCCJQBXZJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, also known as BRL-52537, is a chemical compound with a molecular weight of 336.65 g/mol1. It has been the focus of scientific research due to its potential therapeutic applications in various fields of research and industry1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride from the web search results.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, the specific molecular structure of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride is not available in the search results.



Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not specified in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior and applications. Unfortunately, the specific physical and chemical properties of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not provided in the search results.


Scientific Research Applications

1. Metabolism Studies

Kanamori et al. (2002) investigated the metabolism of a psychoactive phenethylamine, which shares structural similarities with 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, in rats. They identified various metabolites, suggesting multiple metabolic pathways in rats, including deamination and acetylation processes (Kanamori et al., 2002).

2. Antibacterial Applications

Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, demonstrating their antibacterial properties. These compounds, structurally related to 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride, exhibited moderate activity against several bacterial strains (Xu et al., 2003).

3. Synthetic Methodologies

Tan Bin (2011) synthesized a compound from 2-bromo-1-(4-methoxyphenyl)-1-propanone, which is structurally similar to 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride. This work highlights the synthetic versatility and potential applications in creating novel compounds (Tan Bin, 2011).

4. Ether Cleavage Studies

Boovanahalli et al. (2004) explored the use of ionic liquids for the cleavage of aryl alkyl ethers, a process relevant to modifying compounds like 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride. This research contributes to green chemistry approaches in ether cleavage (Boovanahalli et al., 2004).

5. Proton Exchange Membrane Applications

Wang et al. (2012) investigated copolymers containing methoxyphenyl groups for use in proton exchange membranes. This research is relevant due to the structural similarities with 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride and its potential application in fuel cell technology (Wang et al., 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound2. However, the specific safety and hazards of 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not detailed in the search results.


Future Directions

The future directions of research and applications involving 2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride are not specified in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

4-[(2-bromo-4-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2.ClH/c1-16-11-2-3-13(12(14)8-11)17-9-10-4-6-15-7-5-10;/h2-3,8,10,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHCCJQBXZJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxyphenyl 4-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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